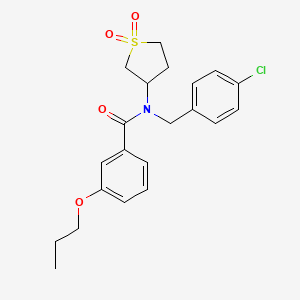![molecular formula C23H27N3O5 B11591443 5-(4-isopropoxy-3-methoxyphenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,5H)-trione](/img/structure/B11591443.png)
5-(4-isopropoxy-3-methoxyphenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,5H)-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[3-METHOXY-4-(PROPAN-2-YLOXY)PHENYL]-8,8-DIMETHYL-1H,2H,3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-2,4,6-TRIONE is a complex organic compound featuring a pyrimidoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-METHOXY-4-(PROPAN-2-YLOXY)PHENYL]-8,8-DIMETHYL-1H,2H,3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-2,4,6-TRIONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrimidoquinoline core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Substitution reactions: Introduction of the methoxy and propan-2-yloxy groups on the phenyl ring is achieved through nucleophilic substitution reactions.
Final modifications: The dimethyl groups are introduced via alkylation reactions, and the trione functionality is incorporated through oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency in production.
Chemical Reactions Analysis
Types of Reactions
5-[3-METHOXY-4-(PROPAN-2-YLOXY)PHENYL]-8,8-DIMETHYL-1H,2H,3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-2,4,6-TRIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles such as amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups, leading to derivatives with different properties.
Scientific Research Applications
5-[3-METHOXY-4-(PROPAN-2-YLOXY)PHENYL]-8,8-DIMETHYL-1H,2H,3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-2,4,6-TRIONE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, providing insights into biochemical pathways.
Industrial Applications: The compound’s stability and reactivity make it useful in the synthesis of other complex organic molecules, potentially serving as an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism by which 5-[3-METHOXY-4-(PROPAN-2-YLOXY)PHENYL]-8,8-DIMETHYL-1H,2H,3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-2,4,6-TRIONE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Compounds with a quinoline core, such as chloroquine or quinine, share structural similarities but differ in their functional groups and applications.
Pyrimidine derivatives: Compounds like cytosine or thymine, which are nucleobases in DNA, have a pyrimidine core but lack the complex substituents found in 5-[3-METHOXY-4-(PROPAN-2-YLOXY)PHENYL]-8,8-DIMETHYL-1H,2H,3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-2,4,6-TRIONE.
Uniqueness
The uniqueness of 5-[3-METHOXY-4-(PROPAN-2-YLOXY)PHENYL]-8,8-DIMETHYL-1H,2H,3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-2,4,6-TRIONE lies in its combination of a pyrimidoquinoline core with specific substituents that confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C23H27N3O5 |
|---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
5-(3-methoxy-4-propan-2-yloxyphenyl)-8,8-dimethyl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-2,4,6-trione |
InChI |
InChI=1S/C23H27N3O5/c1-11(2)31-15-7-6-12(8-16(15)30-5)17-18-13(9-23(3,4)10-14(18)27)24-20-19(17)21(28)26-22(29)25-20/h6-8,11,17H,9-10H2,1-5H3,(H3,24,25,26,28,29) |
InChI Key |
ZBGQVPAFBNNKIG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C2C3=C(CC(CC3=O)(C)C)NC4=C2C(=O)NC(=O)N4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6-(4-methoxyphenyl)-1,3-diphenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11591375.png)
![4,4-dimethyl-8-(2-methylpropyl)-N-pentyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine](/img/structure/B11591381.png)
![(4Z)-4-{3-[(4-chlorobenzyl)oxy]benzylidene}-3-phenyl-1,2-oxazol-5(4H)-one](/img/structure/B11591384.png)
![2-methylpropyl 2,7-dimethyl-3-oxo-5-[4-(propan-2-yl)phenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11591395.png)
![3,7,7-Trimethyl-10-thioxo-7,10-dihydro[1,2]dithiolo[3,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione](/img/structure/B11591402.png)
![(2E)-3-[2-(4-chloro-3-methylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-ethylprop-2-enamide](/img/structure/B11591410.png)
![N-[5-(4-chlorophenyl)-7-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanesulfonamide](/img/structure/B11591417.png)
![5-{1-[2-(2-hydroxyethoxy)ethyl]-2-methyl-6-(trifluoromethyl)pyridin-4(1H)-ylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11591435.png)
![(2-hydroxyphenyl)[3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]acetonitrile](/img/structure/B11591437.png)
![Ethyl 4-[({[3-cyano-6-(4-fluorophenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetyl)amino]benzoate](/img/structure/B11591439.png)
![6-{(5Z)-5-[(2-{[2-(2-hydroxyethoxy)ethyl]amino}-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid](/img/structure/B11591442.png)
